molecular formula C20H25Cl2N3O4S B2527834 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1185024-55-8

4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No. B2527834
CAS RN: 1185024-55-8
M. Wt: 474.4
InChI Key: TUNSCSDATHCSIQ-UHFFFAOYSA-N
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Description

The compound "4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride" is a derivative of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which is known for its high affinity and selectivity as a dopamine D(4) receptor ligand. This class of compounds has been the subject of various studies due to their potential therapeutic applications, particularly in the treatment of psychiatric disorders .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been synthesized by modifying the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring . Additionally, the synthesis of similar piperazine derivatives has been reported, where the hydrochlorides of certain piperazine compounds were prepared for testing against schistosomiasis . These methods could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, different polymorphs of a related benzamide compound were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques could be applied to analyze the molecular structure of "this compound" to determine its polymorphic forms and stability.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from studies on similar benzamide and piperazine derivatives. The modifications on the amide bond and the alkyl chain have been shown to affect the binding affinity to dopamine D(4) receptors . Furthermore, the introduction of arylsulfonyl groups in piperazine derivatives has been explored for their role as potent factor Xa inhibitors . These findings suggest that the chemical structure of the compound can be fine-tuned to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the polymorphic forms of a benzamide derivative exhibited different thermal behaviors, which could be indicative of their stability and solubility . The hydrochloride forms of piperazine derivatives have also been prepared, which could suggest the solubility and stability of the compound in its hydrochloride form .

Scientific Research Applications

Synthesis and Pharmacological Properties

4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is part of a series of benzamide derivatives explored for their pharmacological properties. Notably, derivatives like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have shown potential as selective serotonin 4 receptor agonists. These compounds have been synthesized and evaluated for their effects on gastrointestinal motility, demonstrating accelerated gastric emptying and increased defecation frequency. This suggests their potential application as novel prokinetic agents with reduced side effects, particularly for conditions affecting both the upper and lower gastrointestinal tract (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Structure-Affinity Relationship in Dopamine Receptor Ligands

Another aspect of research involves the modification of similar benzamide structures to explore their affinity towards dopamine receptors. For instance, PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) has been studied for its structural features leading to dopamine D(3) receptor affinity. By altering the aromatic ring linked to the N-1 piperazine ring and adjusting the intermediate alkyl chain length, researchers have identified compounds with moderate to high D(3) receptor affinity. Such studies contribute to the understanding of structure-affinity relationships and the development of selective ligands for neurological receptors (Leopoldo, Berardi, Colabufo, De Giorgio, Lacivita, Perrone, & Tortorella, 2002).

Antimicrobial Activities

Research into benzamide derivatives also extends into antimicrobial applications. For example, the synthesis of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with primary amines has led to compounds with significant antimicrobial activities. Such studies highlight the potential of benzamide derivatives, including those related to this compound, in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Analytical Derivatization in Liquid Chromatography

In the field of analytical chemistry, derivatives similar to this compound have been utilized for derivatization in liquid chromatography. The development of new sulfonate reagents, which include a fluorophore for sensitive detection and a tertiary amino function for easy removal post-derivatization, demonstrates the compound's utility in enhancing analytical methodologies (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).

Future Directions

While specific future directions for this compound were not found, the field of medicinal chemistry continues to explore the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions .

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor located in the brain, and it plays a significant role in neuronal signal transduction.

Mode of Action

This compound interacts with its target, the D4 dopamine receptor, by acting as a ligand . As a ligand, it binds to the receptor and induces a conformational change, which triggers a cascade of biochemical reactions inside the cell.

properties

IUPAC Name

4-chloro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNSCSDATHCSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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